
Magnesium chloride (4-ethenylphenyl)methanide (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium chloride (4-ethenylphenyl)methanide (1/1/1) is an organometallic compound that combines magnesium chloride with a 4-ethenylphenyl group and a methanide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride (4-ethenylphenyl)methanide (1/1/1) typically involves the reaction of magnesium with 4-ethenylphenylmethane and a suitable halide source. One common method is the Grignard reaction, where magnesium metal reacts with 4-ethenylphenylmethane in the presence of an ether solvent to form the Grignard reagent. This reagent is then treated with a halide source, such as magnesium chloride, to yield the desired compound .
Industrial Production Methods
Industrial production of magnesium chloride (4-ethenylphenyl)methanide (1/1/1) follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and minimize by-products .
化学反応の分析
Types of Reactions
Magnesium chloride (4-ethenylphenyl)methanide (1/1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrocarbons or other reduced species.
Substitution: The 4-ethenylphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce simpler hydrocarbons. Substitution reactions can lead to a variety of substituted phenyl derivatives .
科学的研究の応用
Magnesium chloride (4-ethenylphenyl)methanide (1/1/1) has several scientific research applications, including:
作用機序
The mechanism of action of magnesium chloride (4-ethenylphenyl)methanide (1/1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and organic synthesis . Additionally, its biological activities are thought to involve interactions with cellular enzymes and receptors, leading to modulation of cellular processes .
類似化合物との比較
Magnesium chloride (4-ethenylphenyl)methanide (1/1/1) can be compared with other similar compounds, such as:
Magnesium chloride (4-ethoxyphenyl)methanide (1/1/1): This compound has an ethoxy group instead of an ethenyl group, leading to different chemical properties and reactivity.
Magnesium chloride (4-chloro-2-methylphenyl)methanide (1/1/1):
特性
CAS番号 |
87532-75-0 |
|---|---|
分子式 |
C9H9ClMg |
分子量 |
176.92 g/mol |
InChI |
InChI=1S/C9H9.ClH.Mg/c1-3-9-6-4-8(2)5-7-9;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 |
InChIキー |
YYSLSUVPHMAHCD-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=CC=C(C=C1)C=C.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


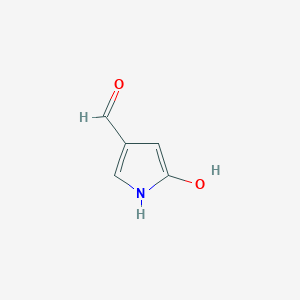
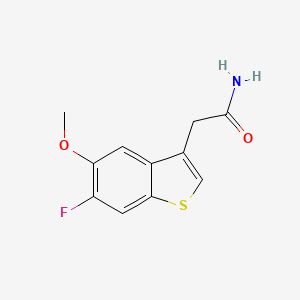
![Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl-](/img/structure/B14391784.png)
![Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-](/img/structure/B14391790.png)
![N-[(2-Methyloxan-4-yl)methylidene]hydroxylamine](/img/structure/B14391798.png)
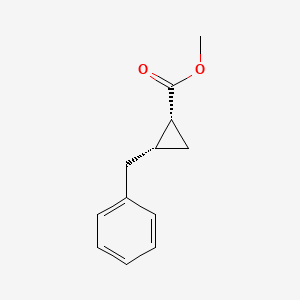
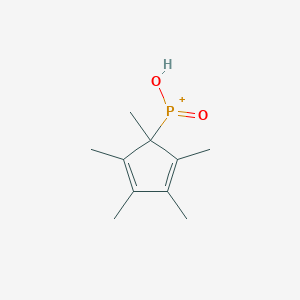
![4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide](/img/structure/B14391806.png)
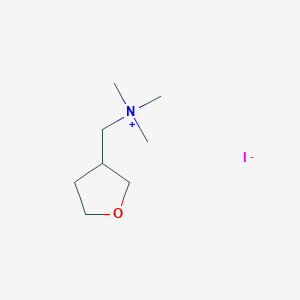
![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)

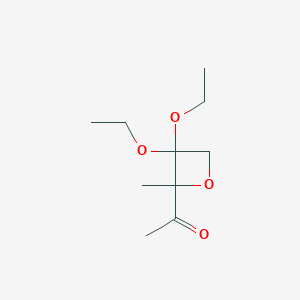
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)
